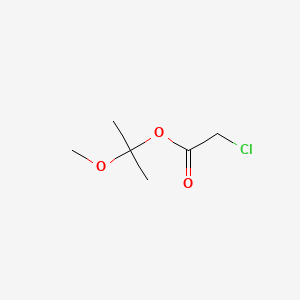
1-Methoxyisopropyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyisopropyl chloroacetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
1-Methoxyisopropyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and efficiency . Industrial production methods often involve the use of inorganic metal salts of organic sulfonates or ionic liquids as catalysts to improve the yield and reduce production costs .
Analyse Des Réactions Chimiques
1-Methoxyisopropyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methoxyisopropyl chloroacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methoxyisopropyl chloroacetate involves its reactivity as an electrophile due to the presence of the chloroacetate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
1-Methoxyisopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate, ethyl chloroacetate, and isopropyl chloroacetate. These compounds share similar reactivity patterns due to the presence of the chloroacetate group but differ in their alkyl substituents. The uniqueness of this compound lies in its methoxyisopropyl group, which imparts distinct physical and chemical properties compared to its analogs .
Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Isopropyl chloroacetate
These compounds are often used in similar applications but may vary in their reactivity and suitability for specific reactions.
Propriétés
Numéro CAS |
64046-46-4 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
2-methoxypropan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C6H11ClO3/c1-6(2,9-3)10-5(8)4-7/h4H2,1-3H3 |
Clé InChI |
PFYYFYKWCJMOMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(OC)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


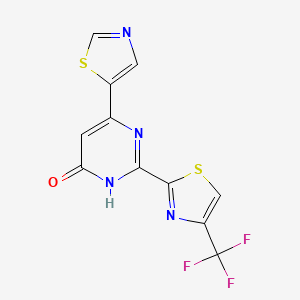
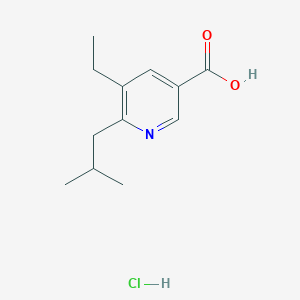
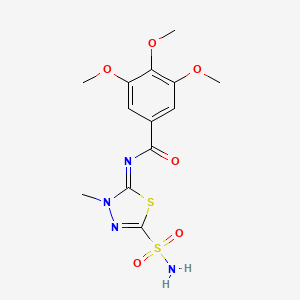
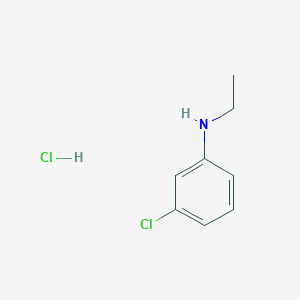
![N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide](/img/structure/B13938609.png)
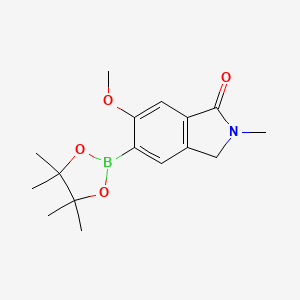
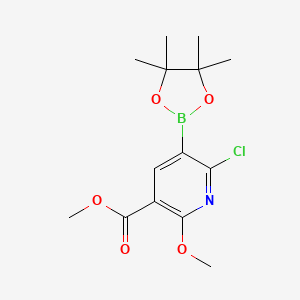
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
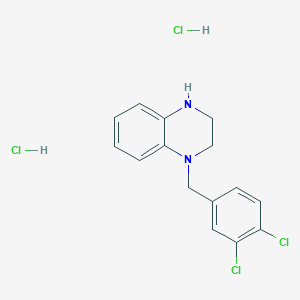

![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
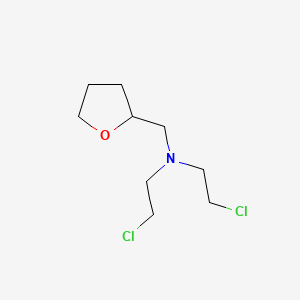
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
